molecular formula C20H20F3N3O B2809535 4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-32-6

4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2809535
CAS No.: 860785-32-6
M. Wt: 375.395
InChI Key: SCIJQZRWZGFURO-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazides and carbonyl compounds under acidic or basic conditions.

    Introduction of the Isopropylphenyl Group: This step often involves the use of Friedel-Crafts alkylation, where an isopropyl group is introduced to a phenyl ring using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions, where a trifluoromethylbenzyl halide reacts with the triazolone core in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazolone core, potentially converting it to a dihydrotriazole derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group might yield 4-(4-hydroxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be explored. Triazoles are often used in the design of drugs targeting enzymes and receptors, and this compound could be a candidate for such applications.

Industry

Industrially, the compound might find use in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one would depend on its specific application. Generally, triazoles exert their effects by interacting with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the isopropylphenyl group might contribute to the compound’s overall lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a phenyl group instead of a benzyl group.

    4-(4-Isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazole: Lacks the carbonyl group in the triazolone core.

Uniqueness

The unique combination of functional groups in 4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one provides it with distinct chemical properties, such as enhanced stability and specific reactivity patterns, which might not be present in similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

5-methyl-4-(4-propan-2-ylphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O/c1-13(2)16-7-9-18(10-8-16)26-14(3)24-25(19(26)27)12-15-5-4-6-17(11-15)20(21,22)23/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJQZRWZGFURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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